molecular formula C11H9BrFNS B13272236 N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline

Cat. No.: B13272236
M. Wt: 286.17 g/mol
InChI Key: FNINGOYLOREAFE-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromothiophene moiety attached to a fluorinated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and can be used in the development of new drugs.

    Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The position of the fluorine atom can affect the electronic distribution within the molecule, potentially leading to different chemical behaviors and applications compared to its analogs.

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline

InChI

InChI=1S/C11H9BrFNS/c12-8-5-6-15-11(8)7-14-10-4-2-1-3-9(10)13/h1-6,14H,7H2

InChI Key

FNINGOYLOREAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C(C=CS2)Br)F

Origin of Product

United States

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